molecular formula C9H11ClN2O2S B1490799 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide CAS No. 1427380-15-1

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide

Cat. No. B1490799
CAS RN: 1427380-15-1
M. Wt: 246.71 g/mol
InChI Key: QEDYBZHVVZLBCI-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide (CMTEP) is a synthetic organic compound that has been used in a variety of scientific research applications. CMTEP is a member of the thiazol-2-yl-2-oxoethyl amide family, and is a useful tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling pathways, and protein-protein interactions. This compound has been used as a tool to study the biochemical and physiological effects of various compounds, as well as to study the mechanisms of action of various drugs. This compound has also been used in the development of new drugs, as well as the study of drug-drug interactions.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that modulates the target’s function, leading to a therapeutic effect .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability and therapeutic effect .

Result of Action

The result of a thiazole derivative’s action can depend on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic effects, meaning they can kill cells. Others may have anti-inflammatory effects, meaning they can reduce inflammation .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of these compounds. Additionally, factors such as temperature and light exposure can also influence the efficacy and stability of thiazole derivatives .

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is an effective tool for studying the biochemical and physiological effects of various compounds. This compound has the advantage of being relatively easy to synthesize, and can be used in a variety of experiments. However, this compound has some limitations. This compound is not very soluble in water, and so it must be dissolved in a suitable solvent prior to use. Additionally, this compound is a relatively expensive compound, and so it may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for the use of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide in scientific research. This compound could be used to study the effects of various compounds on the activities of other enzymes, such as proteases and kinases. This compound could also be used to study the effects of various compounds on cell signaling pathways and protein-protein interactions. Additionally, this compound could be used to study the effects of various compounds on the development of new drugs, as well as the study of drug-drug interactions.

Biochemical Analysis

Biochemical Properties

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The compound’s interactions with enzymes such as kinases and proteases can lead to alterations in cellular signaling and metabolic processes . Additionally, this compound can bind to proteins, affecting their structure and function, which in turn influences cellular activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, which can affect energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity . For instance, the compound can inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular functions, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the reduction of microbial infections . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further participate in biochemical reactions, influencing cellular functions and metabolic processes . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, thereby modulating energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound within cells can affect its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can facilitate the accumulation of the compound in mitochondria, affecting mitochondrial functions and energy production .

properties

IUPAC Name

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-6-9(15-5-12-6)7(13)4-11-8(14)2-3-10/h5H,2-4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDYBZHVVZLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)CNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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